BenchChemオンラインストアへようこそ!

2-bromo-5-(dimethylsulfamoyl)benzoic Acid

Physicochemical characterization Crystallinity Formulation

2-Bromo-5-(dimethylsulfamoyl)benzoic acid is a disubstituted benzoic acid building block bearing an ortho-bromine atom and a meta-dimethylsulfamoyl group on a benzoic acid core, with molecular formula C₉H₁₀BrNO₄S and molecular weight 308.15 g/mol. The compound is commercially supplied as a powder with a melting point of 177–178 °C and a typical purity of ≥95%.

Molecular Formula C9H10BrNO4S
Molecular Weight 308.15 g/mol
CAS No. 3285-51-6
Cat. No. B1271624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5-(dimethylsulfamoyl)benzoic Acid
CAS3285-51-6
Molecular FormulaC9H10BrNO4S
Molecular Weight308.15 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O
InChIInChI=1S/C9H10BrNO4S/c1-11(2)16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13)
InChIKeyZZZSJGQAGWIFLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(dimethylsulfamoyl)benzoic Acid (CAS 3285-51-6) for Research Procurement


2-Bromo-5-(dimethylsulfamoyl)benzoic acid is a disubstituted benzoic acid building block bearing an ortho-bromine atom and a meta-dimethylsulfamoyl group on a benzoic acid core, with molecular formula C₉H₁₀BrNO₄S and molecular weight 308.15 g/mol . The compound is commercially supplied as a powder with a melting point of 177–178 °C and a typical purity of ≥95% . The dimethylsulfamoyl substituent confers distinct electronic and steric properties that differentiate this scaffold from unsubstituted, chloro‑, or regioisomeric bromo‑dimethylsulfamoyl analogues, making it a versatile intermediate for medicinal chemistry, agrochemical discovery, and heterocycle synthesis [1][2].

Why Closely Related Analogs Cannot Replace 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid (CAS 3285-51-6)


Despite sharing the same molecular formula and functional groups, regioisomeric bromo‑dimethylsulfamoyl benzoic acids differ significantly in physical properties, reactivity, and biological activity because the relative positions of the bromine, carboxylic acid, and sulfamoyl groups dictate hydrogen‑bonding capacity, lipophilicity, and steric accessibility . For example, the 2‑bromo‑5‑dimethylsulfamoyl isomer displays a melting point 7–8 °C lower and a LogP approximately 0.3 units higher than the 3‑bromo‑4‑dimethylsulfamoyl isomer, indicating altered crystal packing and membrane partitioning that directly affect formulation and assay reproducibility [1]. Furthermore, the ortho‑bromine in the target compound enables directed ortho‑metalation and intramolecular cyclization pathways that are inaccessible to para‑ or meta‑bromo isomers, making generic substitution scientifically invalid when these reactivity modes are required [2].

Quantitative Differentiation Evidence for 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid (CAS 3285-51-6) vs. Analogs


Melting Point and Crystallinity: 2-Bromo-5-(dimethylsulfamoyl) vs. 3-Bromo-4-(dimethylsulfamoyl) Isomer

The target compound melts at 177–178 °C , which is 7–8 °C lower than the 3‑bromo‑4‑(dimethylsulfamoyl)benzoic acid isomer (melting point 185 °C) [1]. This lower melting point indicates weaker crystal lattice energy, potentially translating to higher solubility in organic solvents and more reproducible dissolution during reaction setup or biological assay preparation.

Physicochemical characterization Crystallinity Formulation

Lipophilicity (LogP): 2-Bromo-5-(dimethylsulfamoyl) vs. 3-Bromo-4-(dimethylsulfamoyl) Isomer

The target compound exhibits a computed LogP of 1.94 , while the 3‑bromo‑4‑dimethylsulfamoyl regioisomer has a LogP of 1.65 [1]. The ΔLogP of +0.29 represents approximately a 2‑fold increase in octanol/water partition coefficient, indicating that the target compound is more lipophilic. This difference arises from the distinct electronic and steric environment created by the ortho‑bromo/para‑sulfamoyl vs. meta‑bromo/para‑sulfamoyl substitution pattern.

Lipophilicity ADME Membrane permeability

Boiling Point Differential: 2-Bromo-5-(dimethylsulfamoyl) vs. 4-Bromo-3-(dimethylsulfamoyl) Isomer

The target compound has a predicted boiling point of 441.3 ± 55.0 °C at 760 mmHg , compared to 455.1 ± 55.0 °C for the 4‑bromo‑3‑(dimethylsulfamoyl)benzoic acid isomer . The 13.8 °C lower boiling point reflects reduced intermolecular forces, consistent with the lower melting point, and may facilitate purification by sublimation or short‑path distillation under high vacuum.

Thermal stability Distillation Purity

Ortho-Bromo Reactivity Advantage: Cyclization vs. Non-ortho-Substituted Analogs

2‑Bromobenzoic acid derivatives are established building blocks for intramolecular free‑radical cyclization to construct nitrogen heterocycles [1]. The ortho relationship between the bromine and the carboxylic acid (or derived amide/ester) enables cyclization that cannot be achieved with the 3‑bromo‑4‑, 4‑bromo‑3‑, or 5‑bromo‑2‑regioisomers, where the bromine is positioned meta or para to the acid. The 5‑dimethylsulfamoyl group additionally provides an electron‑withdrawing sulfonamide that modulates the electronic character of the aryl ring without introducing steric hindrance at the ortho position.

Synthetic utility Heterocycle synthesis Cross-coupling

Patented Scaffold Priority: 2-Bromo-5-sulfamoylbenzoic Acid Core in Hypolipidemic Agents

U.S. Patent 4,124,590 and related filings (e.g., DE2145686A1) explicitly claim 2‑bromo‑5‑sulfamoylbenzoic acid derivatives, including the N,N‑dimethyl variant, as blood‑lipid‑lowering agents [1][2]. The 2‑bromo substitution is specified as a preferred embodiment; replacement with chlorine, hydrogen, or repositioning the halogen to the 3‑ or 4‑position is not claimed as equally preferred. While quantitative in vivo lipid‑lowering data for the isolated parent acid have not been published in peer‑reviewed form, the patent prioritization itself serves as a documented differentiator for procurement when the compound is used as a reference standard or key intermediate in follow‑on hypolipidemic research.

Hypolipidemic Sulfamylbenzoic acid Patent landscape

Recommended Application Scenarios for 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid (CAS 3285-51-6)


Medicinal Chemistry: Hypolipidemic and Sulfamylbenzoic Acid Drug Discovery Programs

The compound serves as a key intermediate or reference standard in medicinal chemistry campaigns targeting dyslipidemia and cardiovascular diseases, based on the 2‑bromo‑5‑sulfamoylbenzoic acid pharmacophore claimed in US Patent 4,124,590 . Its higher LogP of 1.94 relative to the 3‑bromo‑4‑isomer (LogP 1.65) [1] suggests enhanced membrane permeability, a desirable property for orally bioavailable hypolipidemic agents. Researchers developing next‑generation sulfamylbenzoic acid analogs should procure this exact isomer to maintain fidelity with the established structure‑activity relationship (SAR) framework.

Synthetic Methodology: Ortho-Bromo-Directed Cyclization for Nitrogen Heterocycle Construction

The ortho‑bromo‑benzoic acid substructure is a recognized building block for intramolecular free‑radical cyclization to yield nitrogen heterocycles such as oxindoles, isoquinolinones, and quinazolinones . The 5‑dimethylsulfamoyl group does not interfere with ortho‑bromo reactivity but provides a useful electron‑withdrawing sulfonamide handle for further derivatization. The 2‑bromo‑5‑dimethylsulfamoyl isomer is the only regioisomer within the bromo‑dimethylsulfamoyl benzoic acid family that supports this cyclization mode; the 3‑bromo‑4‑, 4‑bromo‑3‑, and 5‑bromo‑2‑isomers lack the required ortho geometry and cannot substitute.

Physicochemical Profiling and Pre‑formulation Studies Requiring Reproducible Solid‑State Properties

With a melting point of 177–178 °C that is 7–8 °C lower than the 3‑bromo‑4‑isomer (185 °C) , the target compound may exhibit superior solubility in common organic solvents (e.g., DMSO, DMF, methanol), facilitating accurate stock solution preparation for high‑throughput screening. The availability of the compound as a powder with ≥95% purity from multiple reputable suppliers (Sigma‑Aldrich, Fluorochem, Biosynth, Enamine) [1] supports procurement for pre‑formulation solubility, stability, and solid‑form screening studies where batch‑to‑batch consistency in melting point and purity is critical.

Biochemical and Cellular Assay Probe Development: Halogen‑Specific Target Engagement

In biochemical or cellular assays where halogen bonding or steric effects of the ortho‑bromine contribute to target engagement, the bromo substituent cannot be replaced by chlorine without altering binding kinetics. The target compound (MW 308.15) has a heavier and more polarizable halogen than the 2‑chloro‑5‑(dimethylsulfamoyl)benzoic acid analog (MW 263.70), which may lead to stronger halogen‑bond interactions with protein targets. While direct comparative IC₅₀ data are not publicly available , the structural rationale supports procuring the bromo compound when halogen‑bond‑mediated potency is hypothesized or when replicating proprietary screening hit structures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-5-(dimethylsulfamoyl)benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.